molecular formula C19H21NO3 B14788076 tert-Butyl (E)-3-(5-(benzyloxy)pyridin-3-yl)acrylate

tert-Butyl (E)-3-(5-(benzyloxy)pyridin-3-yl)acrylate

Cat. No.: B14788076
M. Wt: 311.4 g/mol
InChI Key: GJZGULRRGDXSLQ-UHFFFAOYSA-N
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Description

tert-Butyl (E)-3-(5-(benzyloxy)pyridin-3-yl)acrylate is an organic compound that features a tert-butyl ester group, a benzyloxy substituent, and a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity patterns.

Preparation Methods

The synthesis of tert-Butyl (E)-3-(5-(benzyloxy)pyridin-3-yl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-(benzyloxy)pyridin-3-yl)acrylic acid.

    Esterification: The acrylic acid derivative is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Purification: The resulting ester is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

tert-Butyl (E)-3-(5-(benzyloxy)pyridin-3-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

tert-Butyl (E)-3-(5-(benzyloxy)pyridin-3-yl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as an intermediate in drug synthesis.

    Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (E)-3-(5-(benzyloxy)pyridin-3-yl)acrylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and pyridine groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to tert-Butyl (E)-3-(5-(benzyloxy)pyridin-3-yl)acrylate include:

    tert-Butyl (E)-3-(5-hydroxy)pyridin-3-yl)acrylate: Lacks the benzyloxy group, which may affect its reactivity and biological activity.

    tert-Butyl (E)-3-(5-methoxy)pyridin-3-yl)acrylate: Contains a methoxy group instead of a benzyloxy group, potentially altering its chemical properties.

    tert-Butyl (E)-3-(5-(phenyl)pyridin-3-yl)acrylate: Features a phenyl group instead of a benzyloxy group, which may influence its interactions and applications.

Each of these compounds has unique properties and applications, making this compound a valuable compound for comparative studies.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

tert-butyl 3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C19H21NO3/c1-19(2,3)23-18(21)10-9-16-11-17(13-20-12-16)22-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3

InChI Key

GJZGULRRGDXSLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC(=CN=C1)OCC2=CC=CC=C2

Origin of Product

United States

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